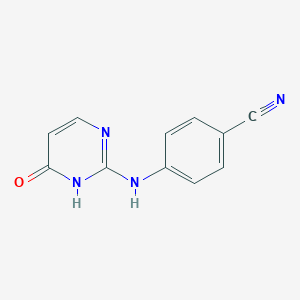

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Descripción

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile (CAS 189956-45-4) is a heterocyclic organic compound with the molecular formula C₁₁H₈N₄O and a molecular weight of 212.21 g/mol . It is a key intermediate in pharmaceutical synthesis, notably as a Rilpivirine Lactam Impurity in antiretroviral drug production . Structurally, it consists of a benzonitrile moiety linked via an amino group to a 4-oxo-1,4-dihydropyrimidine ring.

Propiedades

IUPAC Name |

4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-7-8-1-3-9(4-2-8)14-11-13-6-5-10(16)15-11/h1-6H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNOJNASJQRRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444368 | |

| Record name | 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189956-45-4 | |

| Record name | 4-[(4-Hydroxy-2-pyrimidinyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189956-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189956454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-HYDROXYPYRIMIDIN-2-YL)AMINO]BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions

Mechanism

The amine group of 2-aminopyrimidin-4(1H)-one attacks the electron-deficient carbon adjacent to the fluorine in 4-fluorobenzonitrile, releasing HF and forming the C–N bond. The base neutralizes HF, driving the reaction to completion.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base | Cs₂CO₃ | 85–90% |

| Solvent | MIBK | Improved solubility |

| Temperature | 100°C | 88% yield |

This method is preferred for scalability, with industrial protocols using MIBK to simplify solvent recovery.

Biginelli Cyclocondensation with Post-Functionalization

A multistep approach involves synthesizing the pyrimidinone core via the Biginelli reaction, followed by introducing the benzonitrile group.

Step 1: Biginelli Reaction

Step 2: Nitro Reduction and Diazotization

Step 3: Oxidation and Amination

Challenges

-

Low overall yield (35–45%) due to multiple steps.

-

Requires stringent control over oxidation to avoid over-oxidation.

Palladium-Catalyzed Coupling

For high regioselectivity, Buchwald-Hartwig amination couples a halogenated pyrimidinone with 4-aminobenzonitrile.

Reaction Setup

Advantages

-

Avoids harsh conditions required for SNAr.

-

Tolerates electron-rich substrates.

Limitations

One-Pot Synthesis via Tandem Reactions

Recent advances combine cyclization and amination in a single pot.

Procedure

Yield Comparison

| Step | Isolated Yield |

|---|---|

| Cyclization | 75% |

| One-Pot Amination | 70% |

This method reduces purification steps but requires precise stoichiometry.

Industrial-Scale Methylation and Purification

A patent-pending method optimizes methylation and crystallization for high-purity batches.

Key Steps

Process Data

| Parameter | Value |

|---|---|

| Methylation Yield | 92% |

| Crystallization Purity | 99.5% |

Análisis De Reacciones Químicas

Types of Reactions

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antiviral Drug Development :

- Intermediate for Etravirine : This compound serves as a crucial intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Etravirine is known for its effectiveness against drug-resistant strains of HIV, making compounds like 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile vital in pharmaceutical research and development .

-

Antimicrobial Activity :

- Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, microwave-assisted synthesis methods have been employed to create analogues that demonstrate potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . This highlights the potential for developing new antimicrobial agents based on this compound.

- Synthesis of Novel Compounds :

Case Study: Microwave-Assisted Synthesis

A notable study focused on the microwave-assisted synthesis of 1,2,3,4-tetrahydropyrimidin derivatives found that this method significantly enhances the efficiency and yield of synthesizing compounds with antimicrobial properties. The study reported that several synthesized compounds exhibited strong antibacterial and antitubercular activities, showcasing the potential applications of pyrimidine derivatives in treating infectious diseases .

Case Study: Antiviral Efficacy

Research into the efficacy of Etravirine has underscored the importance of intermediates like this compound in combating HIV resistance. The development of this class of drugs has been pivotal in improving treatment outcomes for patients with resistant strains of HIV .

Mecanismo De Acción

The mechanism of action of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Key Properties:

- Physical State : Solid (pale to brown powder)

- Melting Point : >300°C

- Density : 1.31 g/cm³ (1.4 g/cm³ reported in one study )

- Solubility: Soluble in DMSO and methanol

- pKa : 8.66 ± 0.40

- LogP : 0.9 (at pH 6.6)

- Hazard Profile : Causes serious eye damage (GHS H318) .

Comparison with Structurally Similar Compounds

4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile

Molecular Formula : C₁₅H₁₀N₃O

Molecular Weight : 248.27 g/mol

Key Differences :

- Contains a quinazolinone ring instead of pyrimidinone, increasing ring size and planarity.

- Structural Impact: The expanded aromatic system enhances π-π stacking interactions in enzyme binding compared to the smaller pyrimidinone ring in the target compound .

4-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile (CAS 374067-80-8)

Molecular Formula : C₁₁H₈N₄O₂

Molecular Weight : 228.21 g/mol

Key Differences :

2-Amino-4-methylbenzonitrile

Molecular Formula : C₈H₈N₂

Molecular Weight : 132.17 g/mol

Key Differences :

- Physicochemical Properties :

- Applications : Used in agrochemical and dye synthesis rather than pharmaceuticals .

Comparative Data Table

Key Research Findings

- Structural-Activity Relationships: The pyrimidinone ring in the target compound provides hydrogen-bonding sites critical for interactions in enzymatic systems, while the quinazolinone analog’s larger ring improves binding affinity to kinases like tankyrase 2 . Substituent Effects: The hydroxyl group in the hydroxy-oxo derivative increases polarity, reducing blood-brain barrier penetration compared to the parent compound .

Pharmaceutical Relevance :

- The target compound’s role as a Rilpivirine impurity underscores the need for precise synthesis control to minimize residual levels in final drug products .

Actividad Biológica

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile, also known by its CAS number 189956-45-4, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C12H10N4O

- Molecular Weight : 226.24 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds containing the pyrimidine ring exhibit diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The specific compound has shown promising results in various assays.

Anticancer Activity

Studies have demonstrated that compounds related to this compound possess significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways. Research on similar pyrimidine derivatives has shown that they can selectively target hypoxic tumor cells, leading to increased apoptosis .

- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have indicated that these compounds can inhibit cell proliferation effectively. For example, an IC50 value of approximately 30 μM was reported for a closely related compound .

- Case Study Findings :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli have shown effective inhibition at varying concentrations. The micro-broth dilution method revealed minimum inhibitory concentrations (MICs) indicative of potential as an antibacterial agent .

- Antifungal Properties : Similar assays have been conducted against fungal strains like Candida albicans, with results suggesting moderate antifungal activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure:

| Structural Feature | Effect on Activity |

|---|---|

| Pyrimidine Ring | Enhances anticancer and antimicrobial properties |

| Benzonitrile Group | Contributes to increased lipophilicity and membrane permeability |

Q & A

Q. What are the recommended synthetic routes for 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile, and how can purity be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, a multi-step approach involves:

- Step 1: Reacting 2-amino-4-oxo-1,4-dihydropyrimidine with 4-cyanophenyl isocyanate under anhydrous conditions in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product .

- Purity Optimization: Use high-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase. Monitor by UV detection at 254 nm .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS): The exact mass is 225.0775 g/mol (CHNO). Use high-resolution electrospray ionization (HR-ESI-MS) to confirm molecular ion peaks .

- Nuclear Magnetic Resonance (NMR): H NMR (DMSO-d6, 400 MHz): δ 10.2 (s, 1H, NH), 8.4 (s, 1H, pyrimidine-H), 7.8–7.6 (m, 4H, Ar-H) .

- X-ray Crystallography: Refine single-crystal data using SHELXL (space group P/c, Z = 4) to resolve bond lengths and angles .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Melting point 246–251°C (decomposition observed above 260°C) .

- Light Sensitivity: Store in amber vials at –20°C under inert gas (N) to prevent photodegradation.

- Aqueous Stability: Hydrolyzes in basic conditions (pH > 9); use buffered solutions (pH 6–7) for biological assays .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Electronic Effects: The electron-withdrawing cyano group enhances hydrogen-bonding interactions with biological targets (e.g., kinases). Density functional theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potential surfaces .

- Steric Effects: Substituents at the pyrimidine 5-position reduce rotational freedom, improving binding affinity. Compare analogs via molecular docking (AutoDock Vina) against target proteins like HIV-1 reverse transcriptase .

Q. What is the mechanistic basis for its role as an intermediate in antiretroviral drug synthesis (e.g., Rilpivirine)?

Methodological Answer:

- Stepwise Functionalization: The compound undergoes Suzuki-Miyaura coupling with boronic esters (e.g., 4-(2-cyanoethenyl)-2,6-dimethylphenylboronic acid) in the presence of Pd(PPh)/NaCO to form Rilpivirine precursors .

- Kinetic Studies: Monitor reaction progress using in-situ IR spectroscopy to optimize coupling efficiency (>90% yield at 50°C) .

Q. How can crystallographic data resolve contradictions in reported structural conformations?

Methodological Answer:

- Data Collection: Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) data.

- Refinement: Apply SHELXL’s TWIN/BASF commands to address twinning or disorder. Validate with R < 0.05 and GooF = 1.02–1.05 .

- Case Study: A 2023 study resolved a 0.8 Å discrepancy in dihedral angles between the pyrimidine and benzonitrile moieties using anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.